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Compound of Interest

Compound Name: (4R)-Hept-2-en-4-ol

Cat. No.: B14214003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(4R)-Hept-2-en-4-ol, a chiral allylic alcohol, represents a valuable stereochemical building

block in organic synthesis. Its defined stereocenter at the C4 position, coupled with the

reactivity of the hydroxyl group and the carbon-carbon double bond, makes it a target of

interest for the synthesis of complex molecules with specific biological activities. This technical

guide provides an overview of the stereochemistry, synthesis, and characterization of (4R)-
Hept-2-en-4-ol, based on established principles of organic chemistry, though specific

experimental data for this exact enantiomer is limited in publicly available literature.

Physicochemical Properties
A summary of the computed physicochemical properties for (4R)-Hept-2-en-4-ol is presented

in Table 1. Experimental data, particularly optical rotation, is not readily available in the

surveyed literature.
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Property Value Source

Molecular Formula C₇H₁₄O PubChem[1]

Molecular Weight 114.19 g/mol PubChem[1]

IUPAC Name (4R)-hept-2-en-4-ol PubChem[1]

SMILES CCC--INVALID-LINK--O PubChem[1]

InChIKey
DODCYMXUZOEOQF-

ZETCQYMHSA-N
PubChem[1]

CAS Number 821785-01-7 PubChem[1]

Computed XLogP3 1.7 PubChem[1]

Topological Polar Surface Area 20.2 Å² PubChem[1]

Spectroscopic Characterization (Predicted)
While specific experimental spectra for (4R)-Hept-2-en-4-ol are not widely published, the

expected spectroscopic features can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

vinyl, carbinol, and alkyl protons. Key expected shifts (in ppm, relative to TMS) would include:

Vinyl protons (C2-H and C3-H): ~5.4-5.8 ppm, appearing as complex multiplets due to

coupling to each other and the C4 proton.

Carbinol proton (C4-H): ~4.0-4.2 ppm, a multiplet coupled to the protons on C3 and C5.

Hydroxyl proton (OH): A broad singlet, with its chemical shift dependent on concentration

and solvent.

Methylene protons (C5-H₂): ~1.4-1.6 ppm, multiplets.

Methyl protons (C1-H₃ and C7-H₃): ~1.7 ppm (doublet, C1) and ~0.9 ppm (triplet, C7).
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¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display seven unique

signals corresponding to each carbon atom in the molecule. Predicted chemical shifts (in ppm)

are:

Vinyl carbons (C2 and C3): ~125-135 ppm.

Carbinol carbon (C4): ~70-75 ppm.

Alkyl carbons (C1, C5, C6, C7): In the upfield region, ~10-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key

absorption bands (in cm⁻¹):

O-H stretch: A strong and broad band in the region of 3200-3600 cm⁻¹.

C-H stretch (sp²): A sharp band just above 3000 cm⁻¹.

C-H stretch (sp³): Sharp bands just below 3000 cm⁻¹.

C=C stretch: A medium intensity band around 1650-1670 cm⁻¹.

C-O stretch: A strong band in the region of 1000-1100 cm⁻¹.

Stereoselective Synthesis: A Methodological
Approach
The enantioselective synthesis of (4R)-Hept-2-en-4-ol can be approached through several

established asymmetric methodologies. One of the most reliable methods involves the

asymmetric addition of a nucleophile to an α,β-unsaturated ketone precursor, (E)-hept-2-en-4-

one. This can be achieved using a chiral reducing agent or a catalytic asymmetric process.

Below is a detailed, representative experimental protocol based on the well-established CBS

(Corey-Bakshi-Shibata) reduction, a highly effective method for the enantioselective reduction

of ketones.

Experimental Protocol: Asymmetric Reduction of (E)-
Hept-2-en-4-one
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Materials:

(E)-Hept-2-en-4-one

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane-dimethyl sulfide complex (BMS, ~10 M)

Anhydrous tetrahydrofuran (THF)

Methanol

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in

toluene).

Anhydrous THF is added to the flask, and the solution is cooled to -20 °C in a cryocool bath.

Borane-dimethyl sulfide complex (BMS, 0.6 eq) is added dropwise to the stirred solution, and

the mixture is allowed to stir for 10 minutes at -20 °C to form the chiral complex.

A solution of (E)-hept-2-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the

reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the

reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

The mixture is allowed to warm to room temperature and then stirred for an additional 30

minutes.
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The reaction mixture is poured into a saturated aqueous NH₄Cl solution and extracted with

diethyl ether (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to afford (4R)-Hept-2-en-4-ol.

Characterization: The enantiomeric excess of the product would be determined by chiral HPLC

or GC analysis. The structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and IR

spectroscopy.

Logical Workflow of Asymmetric Synthesis
The following diagram illustrates the logical workflow for the enantioselective synthesis of (4R)-
Hept-2-en-4-ol via asymmetric reduction.
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Caption: Asymmetric synthesis of (4R)-Hept-2-en-4-ol.

Signaling Pathways and Biological Relevance
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Currently, there is no specific information in the scientific literature detailing the involvement of

(4R)-Hept-2-en-4-ol in any signaling pathways or its specific biological activities. However,

chiral allylic alcohols are important pharmacophores and intermediates in the synthesis of

various biologically active natural products and pharmaceuticals. The stereochemistry at the

hydroxyl-bearing carbon is often crucial for biological efficacy and receptor binding.

Conclusion
(4R)-Hept-2-en-4-ol is a chiral molecule with significant potential in stereoselective synthesis.

While detailed experimental data for this specific enantiomer is scarce, its synthesis can be

achieved through established asymmetric methods, such as the CBS reduction of the

corresponding enone. The predicted spectroscopic data provides a basis for its

characterization. Further research into the synthesis, characterization, and potential biological

applications of this and related chiral allylic alcohols is warranted to fully explore their utility in

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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